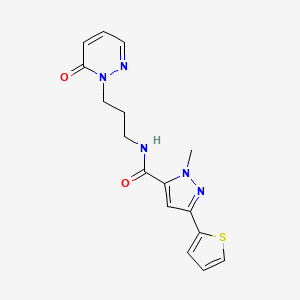

1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" is an organic molecule with a complex structure featuring functional groups like pyridazine, pyrazole, and thiophene. This compound’s unique chemical architecture lends itself to a variety of research applications, particularly in fields like medicinal chemistry and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: To synthesize "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide", chemists typically employ a multi-step synthesis involving the following steps:

Formation of the pyrazole ring via a cyclization reaction.

Functionalization of the pyrazole to introduce the carboxamide group.

Coupling of the thiophene moiety through a cross-coupling reaction, such as Suzuki or Stille coupling.

Introduction of the pyridazine group via N-alkylation or a similar process.

Final methylation and assembly of the compound.

Industrial Production Methods: On an industrial scale, production might involve:

Optimized reaction conditions to maximize yield and purity.

Utilization of robust catalysts for cross-coupling reactions.

Efficient purification processes like chromatography or recrystallization to achieve high purity.

Types of Reactions

Oxidation: The thiophene ring may undergo oxidation reactions, producing sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the pyrazole or pyridazine rings, affecting nitrogen-containing functional groups.

Substitution: Electrophilic substitution is common, especially on the thiophene ring.

Condensation: The carboxamide group can participate in condensation reactions, forming various amide derivatives.

Common Reagents and Conditions

Oxidizing agents: m-Chloroperbenzoic acid (mCPBA), potassium permanganate.

Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Catalysts for cross-coupling: Palladium (Pd) catalysts, typically used with ligands like triphenylphosphine (PPh3).

Major Products

Oxidation of thiophene might yield thiophene-2-sulfoxide or thiophene-2-sulfone.

Reduction can lead to dihydropyrazole derivatives.

Substitution reactions can replace hydrogen atoms on the thiophene with various electrophiles.

Aplicaciones Científicas De Investigación

Research indicates that 1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibits a broad spectrum of biological activities:

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines, such as SNB-19 and OVCAR-8. For instance, it has been reported to achieve percent growth inhibitions (PGIs) of up to 86% against specific cancer types .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disc diffusion assays .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may stem from its ability to inhibit cyclooxygenase (COX) enzymes or lipoxygenase pathways. Studies have indicated that related derivatives can significantly reduce inflammation markers in animal models .

Key Steps in Synthesis

- Formation of the Pyrazole Core : This can be achieved through condensation reactions involving suitable hydrazine derivatives.

- Introduction of Functional Groups : The thiophene and pyridazine moieties are introduced through electrophilic aromatic substitution or cyclization reactions.

- Final Coupling Reaction : The final product is obtained by coupling the synthesized intermediates under controlled conditions.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

In a study published in ACS Omega, the compound was tested against multiple cancer cell lines demonstrating significant anticancer properties with PGIs ranging from moderate to high .

Case Study 2: Antimicrobial Evaluation

A comparative study highlighted the antimicrobial activity of related compounds against E. coli and Candida albicans, showcasing the potential of pyrazole derivatives in treating infections .

Mecanismo De Acción

The compound's mechanism of action is inherently linked to its structural features:

Molecular Targets: It might interact with specific enzymes or receptors due to its unique functional groups.

Pathways: The pyrazole and pyridazine moieties can engage in hydrogen bonding, van der Waals interactions, and π-π stacking, influencing biochemical pathways.

Comparación Con Compuestos Similares

Similar compounds might include other pyrazole or pyridazine derivatives. Some comparable compounds could be:

1-(3-(thiophen-2-yl)propyl)-3-methyl-1H-pyrazole-5-carboxamide

N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

The combination of pyrazole, thiophene, and pyridazine rings is quite rare, providing unique electronic and steric properties.

Its specific functional groups make it highly versatile for a variety of chemical reactions and applications.

There you have it—a deep dive into "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide"! If there's anything more you need or any other topics you’d like to explore, just let me know.

Actividad Biológica

1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole class of compounds, known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H17N5O2S and a molecular weight of 343.41 g/mol. Its structure includes a pyrazole core, a thiophene ring, and a pyridazinone derivative, which contribute to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study on related pyrazole analogues demonstrated their effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Salmonella typhimurium | Effective |

| Candida albicans | Moderate to Effective |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. A recent study synthesized various indole-pyrazole hybrids, revealing that compounds with similar structural features to this compound exhibited potent antiproliferative activity against multiple cancer cell lines, including HepG2 and MCF-7 .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 17 |

| MCF-7 | 15 |

| A549 | 20 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds structurally related to this compound have shown to inhibit pro-inflammatory cytokines in various in vitro models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various pharmacological effects. Further studies are needed to elucidate the precise mechanisms involved.

Case Studies

In a comparative study involving several pyrazole derivatives, the compound demonstrated superior antimicrobial efficacy compared to standard drugs. This highlights the potential for developing new therapeutic agents based on its structure.

Propiedades

IUPAC Name |

2-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-5-thiophen-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-20-13(11-12(19-20)14-5-3-10-24-14)16(23)17-7-4-9-21-15(22)6-2-8-18-21/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVBPMGRQQHPMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.